ANTIMYCIN A (A1 shown)
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Overview
Description
Antimycin A: is a secondary metabolite produced by various species of the genus StreptomycesAntimycin A is known for its potent inhibitory effects on cellular respiration, specifically oxidative phosphorylation . It was first discovered in 1945 and has since been used primarily as a piscicide (fish poison) in fisheries management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimycin A is typically produced through fermentation by Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of Antimycin A involves large-scale fermentation processes. The bacteria are grown in bioreactors, and the compound is extracted using solvent extraction methods. The crude extract is then purified through a series of chromatographic steps to obtain pure Antimycin A .
Chemical Reactions Analysis
Types of Reactions: Antimycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Antimycin A can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of Antimycin A can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving Antimycin A typically use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Antimycin A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Antimycin A has a wide range of scientific research applications:
Chemistry: It is used as a tool to study electron transport and oxidative phosphorylation in mitochondria.
Biology: Antimycin A is employed in research on cellular respiration and apoptosis.
Mechanism of Action
Antimycin A exerts its effects by inhibiting the electron transport chain at complex III (cytochrome c reductase). It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol. This disruption of the Q-cycle halts cellular respiration and leads to the production of reactive oxygen species . The inhibition of electron transport ultimately results in the induction of apoptosis in cells .
Comparison with Similar Compounds
Rotenone: Like Antimycin A, rotenone inhibits the electron transport chain but at complex I instead of complex III.
Oligomycin: This compound inhibits ATP synthase, another component of the mitochondrial electron transport chain.
Piericidin A: Similar to rotenone, piericidin A inhibits complex I of the electron transport chain.
Uniqueness of Antimycin A: Antimycin A is unique in its specific inhibition of complex III of the electron transport chain. This specificity makes it a valuable tool for studying the Q-cycle and the role of complex III in cellular respiration. Additionally, its ability to induce apoptosis through the production of reactive oxygen species sets it apart from other inhibitors of the electron transport chain .
Properties
Molecular Formula |
C27H38N2O9 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-8-pentyl-1,5-dioxonan-7-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H38N2O9/c1-6-7-8-10-19-24(38-21(31)13-15(2)3)17(5)37-27(35)22(16(4)36-26(19)34)29-25(33)18-11-9-12-20(23(18)32)28-14-30/h9,11-12,14-17,19,22,24,32H,6-8,10,13H2,1-5H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |
InChI Key |
ZVYMCLIDNNTNCL-GFRRLMGDSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
SMILES |
CCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Canonical SMILES |
CCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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